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Compound of Interest

Compound Name: 4-Aminooxane-4-carbonitrile

Cat. No.: B112695

Disclaimer: Publicly available, specific scale-up data and established production protocols for
4-Aminooxane-4-carbonitrile are limited. This technical support center is constructed based
on established chemical principles for the synthesis and scale-up of analogous heterocyclic
aminonitriles. The provided protocols and data are illustrative and should be adapted and
validated in a controlled laboratory setting by qualified personnel.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for 4-Aminooxane-4-carbonitrile, and what are
its scale-up implications?

Al: The most direct and widely used method for synthesizing a-aminonitriles is the Strecker
reaction.[1][2][3] For 4-Aminooxane-4-carbonitrile, this would likely involve a one-pot, three-
component reaction of tetrahydro-4H-pyran-4-one, an ammonia source (e.g., ammonia,
ammonium chloride), and a cyanide source (e.g., potassium cyanide, TMSCN). When scaling
up, key challenges include managing the toxicity and handling of cyanide reagents, controlling
the reaction exotherm, and preventing side reactions.

Q2: What are the primary safety concerns during the large-scale production of 4-Aminooxane-
4-carbonitrile?

A2: The primary safety concerns are:
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» Cyanide Handling: All cyanide sources are highly toxic. Strict protocols for handling,
qguenching (e.g., with bleach or hydrogen peroxide), and waste disposal are mandatory. The
reaction should be run in a well-ventilated area with continuous hydrogen cyanide (HCN)
monitoring, especially if acidic conditions are possible, which could generate HCN gas.

o Exotherm Control: The Strecker reaction can be exothermic. On a large scale, inefficient
heat dissipation can lead to a runaway reaction, causing a rapid increase in temperature and
pressure and potentially generating hazardous byproducts. A properly sized cooling system
and controlled reagent addition are critical.

e Product Stability: While aminonitriles can be stable, they may be susceptible to hydrolysis,
especially under strong acidic or basic conditions, which could revert the compound to the
starting ketone or hydrolyze the nitrile to an amide or carboxylic acid.

Q3: What are the common impurities encountered during synthesis and scale-up?
A3: Common impurities may include:
e Unreacted Starting Materials: Tetrahydro-4H-pyran-4-one.

e Hydrolysis Products: 4-Aminooxane-4-carboxamide or 4-aminooxane-4-carboxylic acid,
formed if the nitrile group is hydrolyzed during workup or purification.

o Dimerization or Polymerization Products: Especially if the reaction is overheated or reaction
times are excessively long.

» Side-products from the Strecker Reaction: Such as the corresponding a-hydroxy nitrile
(cyanohydrin) if water is not adequately controlled.

Q4: My final product is a viscous oil instead of a solid, making isolation difficult. What can | do?

A4: This is a common issue with aminonitriles that may be difficult to crystallize.[4] Consider the
following:

e High-Vacuum Drying: Ensure all residual solvents are removed.
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» Salt Formation: The primary amine group allows for the formation of salts (e.g., hydrochloride
or sulfate). Converting the basic aminonitrile "freebase" into a salt often yields a more
crystalline, stable, and easier-to-handle solid.[4]

o Co-distillation: Use a solvent like toluene to azeotropically remove residual water or other
low-boiling impurities.

o Chromatography: While challenging for very polar compounds, purification using silica gel
treated with a base (e.qg., triethylamine) or using an alumina column can be effective.[4]

Troubleshooting Guide

Issue 1: Reaction Yield Significantly Decreased After Scale-Up

¢ Q: My reaction yield dropped from 90% at a 10g scale to 50% at a 1kg scale. What are the
likely causes?

o A: Insufficient Mixing: Inadequate agitation in a large reactor can lead to localized "hot
spots" or areas of poor reagent distribution, promoting side reactions. Verify that the
reactor's mixing power is sufficient for the reaction mass and viscosity.

o Poor Temperature Control: A significant exotherm that was easily dissipated in small
glassware can overwhelm the cooling capacity of a large reactor. This temperature spike
can degrade reagents or products. Implement a slower, controlled addition of the cyanide
source and ensure the cooling jacket is operating efficiently.

o Reagent Addition Order: The order and rate of addition are more critical at scale. Pre-
forming the imine intermediate by reacting the ketone and ammonia source before adding
the cyanide can sometimes improve yields.

Issue 2: Product Purity is Unacceptable (e.g., <95%)

e Q: HPLC analysis of my scaled-up batch shows multiple new impurities that were not
present in the lab-scale reaction. How do | address this?

o A: ldentify the Impurities: First, try to identify the impurities using LC-MS or by isolating a
small amount for NMR analysis. Knowing the structure will provide clues about the side
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reaction that is occurring.

o Review Reaction Time and Temperature: Extended reaction times or higher temperatures
at scale can promote the formation of degradation products. Consider taking time-point
samples to determine when the reaction is truly complete to avoid prolonged heating.

o Improve the Workup Procedure: The workup is a critical purification step. Ensure pH is
carefully controlled during extractions. An acid wash (e.g., with dilute HCI) can remove
non-basic organic impurities, while a bicarbonate wash can remove acidic byproducts. The
product, being basic, will require subsequent neutralization and extraction.

Issue 3: Reaction Stalls and Does Not Go to Completion

e Q: The reaction seems to stop at ~60% conversion, even after several hours. What should |
investigate?

o A: Reagent Stoichiometry and Purity: At a larger scale, errors in weighing or reagent
quality are magnified. Re-verify the molar equivalents of all reagents and test the purity of
the starting materials, especially the ketone.

o Equilibrium Limitations: Some Strecker reactions can be reversible. If the concentration of
water is too high, it can push the equilibrium back towards the starting materials. Ensure
anhydrous conditions if possible.

o Inadequate Cyanide Source Activity: If using a salt like KCN, ensure it has not degraded
and is sufficiently soluble in the reaction medium. Using a phase-transfer catalyst can
sometimes help if solubility is an issue.

Data Presentation

Table 1: lllustrative Reaction Parameters at Different Scales
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Production Scale

Parameter Lab Scale (10 g) Pilot Scale (1 kg)
(50 kg)

Tetrahydro-4H-pyran-

1.0eq 1.0eq 1.0eq
4-one
Ammonium Chloride

1.2 eq 1.2 eq 1.15eq
(NHa4CI)
Potassium Cyanide

lleq lleq 1.05eq
(KCN)
Solvent (e.g.,

100 mL 0L 500 L
Methanol)
Temperature 20-25°C 20-30°C (controlled) 25-35°C (controlled)
Reagent Addition )

] 10 min 2-3 hours 4-6 hours

Time
Reaction Time 12 hours 18 hours 24 hours
Typical Yield 85-95% 70-85% 75-85%
Typical Purity (Crude) >95% 90-95% 90-95%

Table 2: Solvent Screening for Purification by Recrystallization (HCI Salt)
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Solvent Solubility - ]
Solubility (Hot) Crystal Quality Comments
System (Cold, 20°C)
Preferred
Isopropanol (IPA)  Low High Good (needles) solvent. Good
recovery.
_ Water may
Ethanol/Water ) Fair (small
Low High promote some
(9:1) plates) ] N
instability.
Acetonitrile ] ) ] Not suitable for
Medium High Poor (oils out) o
(ACN) crystallization.
Useful as an
Ethyl Acetate Insoluble Low - anti-solvent or for
washing.
Useful for
Toluene Insoluble Insoluble - slurry/washing
impurities.

Experimental Protocols
Protocol 1: lllustrative Synthesis of 4-Aminooxane-4-carbonitrile (1 kg Scale)
e Reactor Setup: Charge a 20L jacketed glass reactor equipped with a mechanical stirrer,

temperature probe, nitrogen inlet, and a port for controlled liquid addition. Ensure the reactor
is clean, dry, and inerted with nitrogen.

o Reagent Charge: Charge methanol (8 L) and tetrahydro-4H-pyran-4-one (1.00 kg, 10.0 mol).
Begin stirring and cool the mixture to 10°C.

o Ammonia Source: Add ammonium chloride (0.64 kg, 12.0 mol) to the reactor. Stir the
resulting slurry for 30 minutes.

o Cyanide Addition: In a separate, contained vessel, dissolve potassium cyanide (0.72 kg, 11.0
mol) in water (1.5 L). CAUTION: HIGHLY TOXIC.
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Controlled Reaction: Add the potassium cyanide solution to the reactor via a dosing pump
over 2-3 hours, ensuring the internal temperature does not exceed 30°C.

Reaction Monitoring: Allow the reaction to stir at 25°C for 18 hours. Monitor the reaction's
progress by taking samples for HPLC or TLC analysis until the starting ketone is consumed
(<1%).

Workup - Quenching: Cool the reaction to 10°C. Carefully quench any excess cyanide by
slowly adding a solution of sodium hypochlorite (bleach) while monitoring for a negative
cyanide test (e.g., with test strips).

Workup - Isolation:

o Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
o Add dichloromethane (DCM, 10 L) and water (5 L) to the residue.

o Separate the organic layer. Extract the aqueous layer again with DCM (2 x 3 L).

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate
under vacuum to yield the crude product, likely as a viscous oll.

Protocol 2: Purification via HCI Salt Formation
Dissolution: Dissolve the crude 4-Aminooxane-4-carbonitrile oil in isopropanol (IPA, ~5 L).

Acidification: Slowly bubble anhydrous HCI gas through the solution or add a solution of HCI
in IPA while stirring and cooling. Monitor the pH to ensure it becomes acidic (pH 1-2).

Crystallization: The hydrochloride salt should precipitate as a solid. Continue stirring for 1-2
hours at room temperature, then cool the mixture to 0-5°C and hold for at least 4 hours to
maximize crystallization.

Isolation: Filter the solid product using a Nutsche filter. Wash the filter cake with cold IPA (2 x
1 L) and then with ethyl acetate (2 x 1 L) to remove residual impurities.

Drying: Dry the white to off-white solid in a vacuum oven at 40-50°C until a constant weight is
achieved.
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Mandatory Visualizations

Caption: Proposed Strecker reaction pathway for 4-Aminooxane-4-carbonitrile.
Caption: General experimental workflow for synthesis and purification.

Caption: Troubleshooting decision tree for addressing low reaction yield.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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